molecular formula C10H12N2O3 B13855942 4-(4-(Hydroxyamino)phenyl)morpholin-3-one

4-(4-(Hydroxyamino)phenyl)morpholin-3-one

Cat. No.: B13855942
M. Wt: 208.21 g/mol
InChI Key: NPJGFKYPGHJUFC-UHFFFAOYSA-N
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Description

4-(4-(Hydroxyamino)phenyl)morpholin-3-one is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyamino group attached to a phenyl ring, which is further connected to a morpholin-3-one structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxyamino)phenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite or calcium hypochlorite as oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.

    Substitution: Phenylboronic acid as a catalyst for coupling reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-(Hydroxyamino)phenyl)morpholin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxyamino)phenyl)morpholin-3-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)morpholin-3-one: A closely related compound with an amino group instead of a hydroxyamino group.

    4-(4-Nitrophenyl)morpholin-3-one: An intermediate in the synthesis of 4-(4-(Hydroxyamino)phenyl)morpholin-3-one.

Uniqueness

This compound is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-[4-(hydroxyamino)phenyl]morpholin-3-one

InChI

InChI=1S/C10H12N2O3/c13-10-7-15-6-5-12(10)9-3-1-8(11-14)2-4-9/h1-4,11,14H,5-7H2

InChI Key

NPJGFKYPGHJUFC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NO

Origin of Product

United States

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